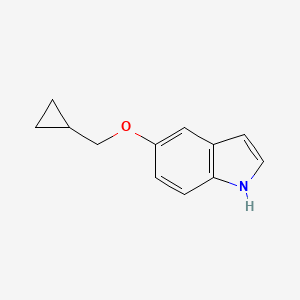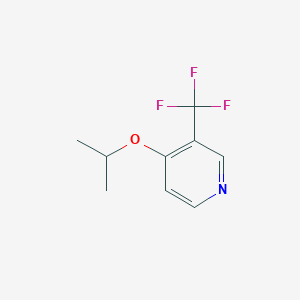
2-(Azetidin-3-yl)quinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)quinoline hydrochloride is a compound that belongs to the class of quinoline derivatives. Quinolines are known for their broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline with α,β-unsaturated aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ catalytic systems to enhance yield and selectivity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
化学反应分析
Types of Reactions: 2-(Azetidin-3-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
科学研究应用
2-(Azetidin-3-yl)quinoline hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Azetidin-3-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the azetidine ring can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions lead to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Quinoline: The parent compound with a broad range of biological activities.
Azetidine: A four-membered ring compound known for its unique reactivity due to ring strain.
Quinolone: A derivative of quinoline with potent antibacterial properties.
Uniqueness: 2-(Azetidin-3-yl)quinoline hydrochloride is unique due to the combination of the quinoline core and the azetidine ring, which enhances its chemical reactivity and broadens its range of applications. This dual functionality makes it a valuable compound in both research and industrial settings .
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H |
InChI 键 |
JVHFAVUBKXKUKD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide](/img/structure/B8600426.png)


![2,3-Diaza-spiro[4.5]dec-2-ene](/img/structure/B8600459.png)


![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B8600480.png)
![[3-(4-Benzyloxy-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B8600490.png)

